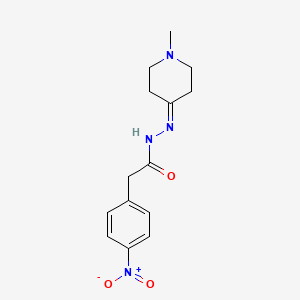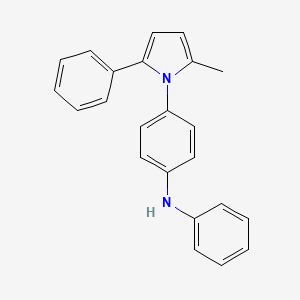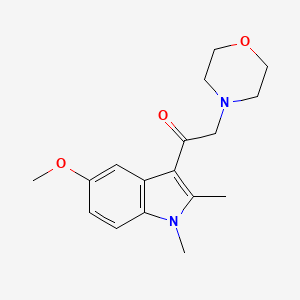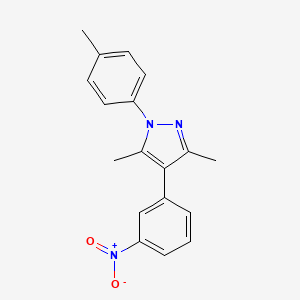![molecular formula C21H21ClN2O3 B15152352 N-(3-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B15152352.png)
N-(3-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-CHLORO-2-METHYLPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5320(2),?0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDE is a complex organic compound with a unique structure that includes a chlorinated phenyl group and a tetracyclic core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDE typically involves multiple steps. One common method starts with the preparation of the tetracyclic core, which is then functionalized to introduce the chlorinated phenyl group. The reaction conditions often involve the use of solvents like benzene or ethanol and may require refluxing for several hours .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-CHLORO-2-METHYLPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound.
Aplicaciones Científicas De Investigación
N-(3-CHLORO-2-METHYLPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Mecanismo De Acción
The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDE involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, in antiviral applications, the compound may inhibit viral replication by targeting specific enzymes or proteins .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Bromo-5-chloro-2-methylphenyl)-3-(3,5-dioxo-4-azatetracyclo[5.3.2.0 2,6.0 8,10]dodec-11-en-4-yl)propanamide
- 4-chloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide
Uniqueness
N-(3-CHLORO-2-METHYLPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDE is unique due to its specific combination of a chlorinated phenyl group and a tetracyclic core. This structure imparts unique chemical and biological properties that distinguish it from similar compounds.
Propiedades
Fórmula molecular |
C21H21ClN2O3 |
|---|---|
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
N-(3-chloro-2-methylphenyl)-2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)propanamide |
InChI |
InChI=1S/C21H21ClN2O3/c1-9-15(22)4-3-5-16(9)23-19(25)10(2)24-20(26)17-11-6-7-12(14-8-13(11)14)18(17)21(24)27/h3-7,10-14,17-18H,8H2,1-2H3,(H,23,25) |
Clave InChI |
MBVVPLUJFYJHCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC(=O)C(C)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-6-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15152276.png)
![2-[(2-bromobenzyl)sulfanyl]-N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}acetamide](/img/structure/B15152278.png)
![2-chloro-N-(5,6-dimethylthieno[2,3-d][1,3]thiazol-2-yl)acetamide](/img/structure/B15152286.png)

![N-cyclopentyl-2-oxo-2-[2-(propan-2-ylidene)hydrazinyl]acetamide](/img/structure/B15152292.png)
![N~6~,1-dimethyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B15152306.png)
![2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(3,4-dihydroxyphenyl)ethanone]](/img/structure/B15152308.png)
![1-[4-(Piperidin-1-yl)benzylidene]thiosemicarbazide](/img/structure/B15152315.png)
![Ethyl 4-({4-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B15152318.png)

![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B15152340.png)



